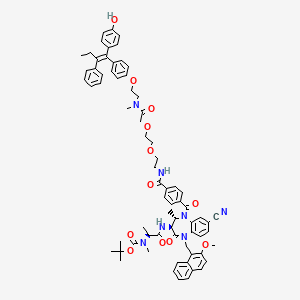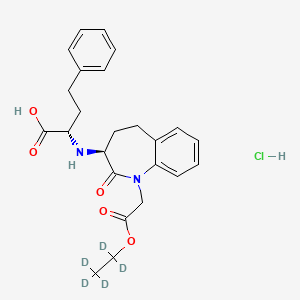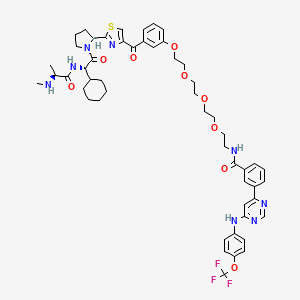
PROTAC ER Degrader-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC ER Degrader-3 is a member of the proteolysis-targeting chimera (PROTAC) family, which is an emerging therapeutic technology that leverages the ubiquitin-proteasome system to target protein degradation. PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to the protein of interest, while the other recruits an E3 ubiquitin ligase. This binding induces the ubiquitination of the target protein, directing it towards the ubiquitin-proteasome pathway for degradation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC ER Degrader-3 involves the creation of a heterobifunctional molecule by linking two ligands through a chemical linker. The synthetic route typically includes:
Synthesis of the Ligands: The ligands are synthesized separately. One ligand is designed to bind to the protein of interest, and the other to recruit the E3 ubiquitin ligase.
Linker Attachment: The ligands are then connected via a linker. The choice of linker and its length can significantly affect the efficacy of the PROTAC.
Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and purity. This typically includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, including temperature, solvent, and reaction time.
Automated Synthesis: Automated synthesis techniques are employed to increase efficiency and reduce human error.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
PROTAC ER Degrader-3 undergoes several types of chemical reactions, including:
Ubiquitination: The primary reaction is the ubiquitination of the target protein, facilitated by the E3 ubiquitin ligase.
Proteasomal Degradation: Following ubiquitination, the target protein is directed to the proteasome for degradation.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ligand Precursors: Specific small molecules that bind to the protein of interest and the E3 ligase.
Linkers: Chemical linkers that connect the two ligands.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products
The major product of the reaction involving this compound is the ubiquitinated target protein, which is subsequently degraded by the proteasome .
Applications De Recherche Scientifique
PROTAC ER Degrader-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and to develop new chemical probes.
Biology: Employed in the study of cellular processes involving protein degradation and ubiquitination.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where it can target and degrade oncogenic proteins.
Industry: Utilized in drug discovery and development to identify and validate new therapeutic targets
Mécanisme D'action
The mechanism of action of PROTAC ER Degrader-3 involves the following steps:
Binding: The ligand that binds to the protein of interest attaches to the target protein.
Recruitment: The ligand that recruits the E3 ubiquitin ligase binds to the E3 ligase.
Ubiquitination: The proximity of the target protein and the E3 ligase facilitated by the PROTAC leads to the ubiquitination of the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome.
Comparaison Avec Des Composés Similaires
PROTAC ER Degrader-3 can be compared with other similar compounds such as:
ARV-110: Targets androgen receptors and is in clinical development for prostate cancer.
NX-2127: Targets Bruton’s tyrosine kinase and is being investigated for hematological malignancies.
MZ1: Targets bromodomain-containing protein 4 (BRD4) and has been used in various research studies
This compound is unique in its specific targeting and degradation of estrogen receptor proteins, making it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C71H77N7O12 |
|---|---|
Poids moléculaire |
1220.4 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-[[(3S,4S)-7-cyano-5-[4-[2-[2-[2-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C71H77N7O12/c1-10-57(49-16-12-11-13-17-49)64(51-25-30-55(79)31-26-51)52-27-32-56(33-28-52)89-39-37-75(7)63(80)45-88-41-40-87-38-36-73-67(82)53-21-23-54(24-22-53)68(83)78-46(2)65(74-66(81)47(3)76(8)70(85)90-71(4,5)6)69(84)77(60-34-20-48(43-72)42-61(60)78)44-59-58-19-15-14-18-50(58)29-35-62(59)86-9/h11-35,42,46-47,65,79H,10,36-41,44-45H2,1-9H3,(H,73,82)(H,74,81)/b64-57-/t46-,47-,65-/m0/s1 |
Clé InChI |
ZBSUUCSLUPVKFV-OFHFNDNJSA-N |
SMILES isomérique |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4[C@H]([C@@H](C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)/C8=CC=CC=C8 |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)COCCOCCNC(=O)C3=CC=C(C=C3)C(=O)N4C(C(C(=O)N(C5=C4C=C(C=C5)C#N)CC6=C(C=CC7=CC=CC=C76)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















